3-Isopropoxyazetidine
Overview
Description
3-Isopropoxyazetidine is a chemical compound with the IUPAC name 3-azetidinyl isopropyl ether hydrochloride . It has a molecular weight of 151.64 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H
. This code provides a specific description of the molecule’s structure. The molecular weight of this compound is 151.64 .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in a refrigerator . The molecular weight of this compound is 151.64 .
Scientific Research Applications
Application in Neurotransmitter Uptake Inhibition
3-Isopropoxyazetidine has been studied for its potential role in the development of antidepressants. Research involving bioisosteric modification of 3-α-oxyazetidine led to the synthesis of novel 3-aminoazetidine derivatives. These compounds were evaluated for their inhibitory activities against the reuptake of key neurotransmitters: serotonin, norepinephrine, and dopamine. This research is significant in the field of psychopharmacology, particularly for the development of broad-spectrum antidepressants (Han et al., 2014).
Potential in Antiviral Research
This compound derivatives have also been explored in the context of antiviral therapy. Studies involving the metabolism and pharmacokinetics of certain prodrugs of antiviral agents, like 3'-azido-2',3'-dideoxythymidine (HpAZT), which is a novel anti-HIV drug, provide insights into the metabolic basis of the clinical efficacy and toxicity of such treatments. The involvement of azetidine derivatives in these processes highlights their potential application in developing new antiviral therapies (Skoblov et al., 2004).
Role in Synthesis of Novel Compounds
This compound and its derivatives have been used in the synthesis of a range of novel compounds with potential therapeutic applications. For instance, research has demonstrated the use of 3-bromo-3-ethylazetidines in the preparation of various functionalized azetidines, showcasing the versatility of azetidine derivatives in medicinal chemistry. These synthesized compounds serve as important building blocks for developing new drugs with various pharmacological activities (Stankovic et al., 2013).
Safety and Hazards
3-Isopropoxyazetidine is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
3-propan-2-yloxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)8-6-3-7-4-6/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPXZDLCMWTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680042 | |
Record name | 3-[(Propan-2-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871791-79-6 | |
Record name | 3-[(Propan-2-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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